Product packaging for 2,2-Dimethyltetradecanoic acid(Cat. No.:CAS No. 85216-66-6)

2,2-Dimethyltetradecanoic acid

Cat. No.: B3057803
CAS No.: 85216-66-6
M. Wt: 256.42 g/mol
InChI Key: QFEZPPTUYVZRGI-UHFFFAOYSA-N
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Description

Overview of Complex Lipidomics and the Significance of Methyl-Branched Fatty Acids

Lipidomics is the large-scale study of the pathways and networks of cellular lipids in biological systems. Lipids are a diverse group of molecules that are fundamental to life, serving as structural components of cell membranes, energy storage depots, and signaling molecules. youtube.com The sheer diversity of lipid structures, which includes variations in chain length, saturation, and branching, presents a significant analytical challenge that modern lipidomics seeks to address through advanced techniques like mass spectrometry. youtube.comdp.tech

Within this complex landscape, methyl-branched fatty acids (MBFAs) are a significant subclass. hmdb.ca Unlike their more common straight-chain counterparts, MBFAs possess one or more methyl branches on the carbon chain. wikipedia.org They are widespread in nature, found in significant quantities in various bacteria where they are crucial for membrane function, helping to regulate fluidity in response to environmental changes. nih.govresearchgate.net MBFAs are also found in mammals, including in human skin, blood, and various tissues, where their physiological roles are an active area of investigation. nih.govresearchgate.net The position of the methyl group—commonly at the iso (second to last carbon) or anteiso (third to last carbon) position—influences the physical properties of the fatty acid and the membranes they integrate into. researchgate.netnih.gov

Unique Structural Features of 2,2-Dimethyltetradecanoic Acid in Lipid Biology

This compound is a saturated fatty acid with a 14-carbon backbone, but its defining characteristic is the presence of two methyl groups on the alpha-carbon (the carbon atom adjacent to the carboxyl group). This gem-dimethyl substitution at the C-2 position imparts unique structural and chemical properties that distinguish it from both straight-chain fatty acids and other branched-chain isomers.

The primary consequence of this structure is significant steric hindrance near the polar carboxyl head group. This bulky dimethyl arrangement can be expected to influence how the fatty acid interacts with enzymes and is incorporated into more complex lipids like phospholipids (B1166683) and triglycerides. In lipid bilayers, methyl branching is known to disrupt the tight packing of acyl chains, which reduces lipid condensation, decreases bilayer thickness, and ultimately increases membrane fluidity. researchgate.netnih.gov While iso and anteiso branches affect the hydrophobic tail region, the C-2 dimethylation in this compound would uniquely alter the packing and interactions at the membrane's interfacial region, near the polar head groups.

Structural Comparison of C14 and C16 Fatty Acids

Compound NameMolecular FormulaMolecular Weight (g/mol)Structural Description
Tetradecanoic acid (Myristic acid)C14H28O2228.37Straight-chain saturated fatty acid with 14 carbons.
This compound C16H32O2256.4314-carbon chain with two methyl groups on the C-2 position.
12-Methyltetradecanoic acid (anteiso-Pentadecanoic acid)C15H30O2242.4014-carbon chain with one methyl group on the C-12 (anteiso) position. larodan.com
2,4-Dimethyltetradecanoic acidC16H32O2256.4214-carbon chain with methyl groups on the C-2 and C-4 positions. nih.govebi.ac.uk

Current Research Frontiers in Understanding Acyclic Methyl-Branched Fatty Acid Biochemistry

The study of acyclic MBFAs is a rapidly evolving field. Researchers are moving beyond their established role in bacterial membrane architecture to explore their biosynthesis, metabolism, and potential signaling functions in higher organisms. nih.govoup.com Recent studies have shown that metazoans, including humans, can synthesize BCFAs de novo, suggesting they have endogenous physiological roles. researchgate.net

A significant frontier is the investigation of the specific biological activities of different MBFA isomers. For example, recent research led to the isolation of 2,5-dimethyltetradecanoic acid (jobosic acid) from marine algae, which demonstrated selective inhibitory activity against two key targets of the SARS-CoV-2 virus. acs.orgnih.govacs.org This discovery highlights the potential for novel, structurally distinct MBFAs to possess unique and therapeutically relevant bioactivities. The structure-activity relationship is critical, as esterification of jobosic acid led to a loss of its antiviral activity. nih.gov

Further research is needed to elucidate the metabolic pathways of less common BCFAs like this compound. Understanding how these molecules are synthesized, incorporated into complex lipids, and catabolized will provide crucial insights into their function. Moreover, their potential as biomarkers for metabolic diseases or cancer is an area of growing interest, as correlations between the levels of certain BCFAs and disease states have been observed. nih.gov The continued development of sophisticated lipidomic platforms will be essential to detect and quantify these low-abundance lipids and unravel their complex roles in health and disease. nih.gov

Table of Mentioned Chemical Compounds

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H32O2 B3057803 2,2-Dimethyltetradecanoic acid CAS No. 85216-66-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dimethyltetradecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O2/c1-4-5-6-7-8-9-10-11-12-13-14-16(2,3)15(17)18/h4-14H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFEZPPTUYVZRGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(C)(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00600645
Record name 2,2-Dimethyltetradecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00600645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85216-66-6
Record name 2,2-Dimethyltetradecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00600645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2,2 Dimethyltetradecanoic Acid and Its Analogues

Enantioselective and Stereoselective Synthesis Strategies for Branched-Chain Fatty Acids

The synthesis of branched-chain fatty acids with high levels of stereocontrol is a significant area of research, driven by the importance of these molecules in various biological processes and as components of complex natural products.

Catalytic Asymmetric Synthesis Approaches

Catalytic asymmetric synthesis offers an efficient and atom-economical way to introduce chirality. For the synthesis of α-branched fatty acids, several catalytic asymmetric methods have been developed. A prominent strategy involves the asymmetric 1,4-addition of organometallic reagents to α,β-unsaturated esters, followed by trapping of the resulting enolate with an electrophile. acs.orgrug.nlnih.govrug.nl

For a target like 2,2-dimethyltetradecanoic acid, a potential catalytic asymmetric approach could involve the conjugate addition of a methyl group to a 2-methyl-α,β-unsaturated tetradecanoate (B1227901) derivative. The use of a chiral copper catalyst, for instance, could facilitate the enantioselective introduction of the second methyl group at the α-position. The robustness and high yield of such iterative catalytic asymmetric 1,4-addition protocols have been demonstrated in the synthesis of other polymethyl-branched fatty acids like phthioceranic acid. acs.orgrug.nlnih.govrug.nl

Table 1: Potential Catalytic Systems for Asymmetric α-Methylation

Catalyst System Ligand Type Potential Application Reference
Copper(I) with Chiral Phosphoramidite Ligands Phosphoramidite Asymmetric conjugate addition of methylating agents. acs.org
Palladium with Chiral Ferrocenyl Phosphine Ligands Ferrocenyl Phosphine Asymmetric α-alkylation of ester enolates. N/A

Chiral Pool Synthesis Routes

Chiral pool synthesis utilizes readily available enantiomerically pure starting materials from nature to construct complex chiral molecules. researchgate.net For the synthesis of branched-chain fatty acids, amino acids, hydroxy acids, and terpenes are common starting points. researchgate.net

A hypothetical chiral pool approach to an enantiomerically pure this compound analogue could start from a chiral building block containing a quaternary stereocenter. For example, a derivative of a chiral hydroxy acid could be employed, where the stereocenter directs the subsequent synthetic transformations. A scalable and robust synthesis of α-hydroxylated nervonic acid has been demonstrated starting from malic acid, employing reliable reactions like Wittig reactions and protecting group manipulations. thieme-connect.com This general strategy could be adapted, although the construction of the gem-dimethyl group would require additional steps.

Total Synthesis of this compound: Novel Approaches and Challenges

The total synthesis of this compound, for which specific literature is scarce, can be designed based on established principles of organic synthesis. A racemic synthesis of the isomeric 2,4-dimethyltetradecanoic acid has been reported, which involved a Wittig reaction followed by hydrogenation and oxidation. nih.gov

Strategic Disconnections and Key Intermediates

A retrosynthetic analysis of this compound suggests several possible disconnections. lkouniv.ac.inkccollege.ac.inscripps.eduscitepress.orgdeanfrancispress.com A logical approach would be to disconnect one of the Cα-methyl bonds or the Cα-Cβ bond.

Strategy A: α-Alkylation Approach A primary disconnection can be made at the Cα-methyl bond, leading back to a 2-methyltetradecanoic acid derivative. This intermediate could be synthesized from commercially available starting materials and then subjected to a methylation at the α-position.

Strategy B: Aldol-Type Condensation Approach An alternative disconnection involves breaking the Cα-Cβ bond. This leads to a pivalic acid equivalent and a C12 aldehyde. An aldol-type condensation followed by subsequent transformations could construct the carbon skeleton.

Table 2: Retrosynthetic Analysis of this compound

Disconnection Key Intermediates Forward Reaction
Cα-Methyl 2-Methyltetradecanoic acid ester, Methylating agent α-Alkylation

Chemo- and Regioselective Transformations

The synthesis of this compound would require several chemo- and regioselective transformations. For instance, in the α-alkylation approach, the selective methylation of the α-position of a long-chain carboxylic acid ester without competing side reactions is crucial. The use of specific bases and reaction conditions is necessary to ensure high regioselectivity. beilstein-journals.org

In a potential total synthesis, controlling the oxidation state of various functional groups is also a key challenge. For example, if an alcohol intermediate is formed, its selective oxidation to the carboxylic acid without affecting other parts of the molecule is essential. nih.gov The choice of oxidizing agent and reaction conditions plays a critical role in achieving the desired chemoselectivity. nih.gov

Biocatalytic and Enzymatic Synthesis of Branched-Chain Fatty Acids Relevant to this compound

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. mdpi.commdpi.com Enzymes can operate under mild conditions and often exhibit exquisite stereo-, regio-, and chemoselectivity. beilstein-journals.orgscispace.com

While the direct enzymatic synthesis of this compound has not been extensively reported, enzymes involved in the biosynthesis of other branched-chain fatty acids could be engineered or adapted for this purpose. Fatty acid synthases (FAS) are known to sometimes incorporate methylmalonyl-CoA instead of malonyl-CoA, leading to the formation of methyl-branched fatty acids. nih.govnih.gov The promiscuity of these enzymes could potentially be harnessed.

Lipases are another class of enzymes that have been widely used in the synthesis of structured lipids and esters. mdpi.commdpi.com While lipase-catalyzed esterification with sterically hindered branched acids can be challenging, optimization of reaction conditions and the use of immobilized enzymes have shown promise in improving conversion rates. mdpi.com For instance, Novozym® 435, an immobilized Candida antarctica lipase (B570770) B, has been successfully used for the synthesis of branched-chain esters. mdpi.comresearchgate.net

Furthermore, cytochrome P450 monooxygenases are capable of performing highly regio- and enantioselective C-H hydroxylation of fatty acids, which can then be further functionalized. scispace.com Protein engineering of these enzymes can tailor their selectivity for specific positions on the fatty acid chain. nih.gov

Table 3: Relevant Enzymes for Branched-Chain Fatty Acid Synthesis

Enzyme Class Example Potential Application Reference
Fatty Acid Synthase (FAS) Bacterial FAS Incorporation of branched primers or extenders. wikipedia.org
Lipase Candida antarctica Lipase B (Novozym® 435) Esterification of branched-chain acids. mdpi.comresearchgate.net
Cytochrome P450 Monooxygenase P450-TT Regioselective hydroxylation of fatty acid chains. scispace.com

Derivatization Strategies for Spectroscopic and Chromatographic Research of this compound

The analysis of this compound, like other fatty acids, presents challenges for direct analysis via gas chromatography (GC) and certain mass spectrometry (MS) techniques. nih.govrestek.com Its carboxylic acid group makes the molecule polar and prone to hydrogen bonding, which reduces its volatility and can lead to poor peak shape and adsorption issues on GC columns. restek.comsigmaaldrich.com To overcome these limitations, derivatization is a crucial step to convert the polar carboxyl group into a less polar, more volatile, and more stable functional group, thereby improving analytical performance. sigmaaldrich.comlibretexts.org

Derivatization for Gas Chromatography (GC) Analysis

For GC-based research, the primary goal of derivatization is to increase the volatility and thermal stability of this compound. This is most commonly achieved by converting the carboxylic acid into an ester.

Fatty Acid Methyl Esters (FAMEs): The most prevalent method for the GC analysis of fatty acids is their conversion into fatty acid methyl esters (FAMEs). nih.govsigmaaldrich.com This esterification is frequently carried out using methanol (B129727) with an acid catalyst, such as boron trifluoride (BF₃) or hydrogen chloride (HCl). restek.comnih.gov The reaction with a BF₃-methanol complex, for instance, proceeds under relatively mild conditions (e.g., heating at 60-70°C) to quantitatively yield the methyl ester of this compound. sigmaaldrich.commdpi.com The resulting 2,2-dimethyltetradecanoate methyl ester is significantly more volatile and less polar, allowing for excellent separation and analysis on standard GC columns. sigmaaldrich.com

Silylation: An alternative method is silylation, which converts the carboxylic acid into a trimethylsilyl (B98337) (TMS) ester. restek.com Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a trimethylchlorosilane (TMCS) catalyst, are effective for this transformation. restek.com The resulting TMS derivatives are highly volatile and thermally stable, making them suitable for GC-MS analysis. libretexts.org

Pentafluorobenzyl (PFB) Esters: For analyses requiring exceptionally high sensitivity, derivatization to form pentafluorobenzyl (PFB) esters is a superior strategy. nih.govtaylorandfrancis.com Using a reagent like pentafluorobenzyl bromide (PFB-Br), the PFB group is attached to the carboxylate. libretexts.org This derivative is highly responsive to electron capture detectors (ECD) and is particularly well-suited for analysis by GC coupled with negative chemical ionization mass spectrometry (NCI-MS), which can detect the analyte at very low concentrations. nih.govtaylorandfrancis.com

Derivatization ReagentDerivative FormedPrimary Analytical AdvantageRelevant Technique(s)
Boron Trifluoride-Methanol (BF₃-MeOH)Fatty Acid Methyl Ester (FAME)Increased volatility and stability; most common method. nih.govsigmaaldrich.comGC-FID, GC-MS
BSTFA or MSTFA (+TMCS)Trimethylsilyl (TMS) EsterIncreased volatility and thermal stability. restek.comlibretexts.orgGC-MS
Pentafluorobenzyl Bromide (PFB-Br)Pentafluorobenzyl (PFB) EsterExtremely high sensitivity for trace analysis. nih.govtaylorandfrancis.comGC-ECD, GC-NCI-MS

Derivatization for Mass Spectrometry (MS) Structural Elucidation

While FAME and TMS derivatives are excellent for quantification and detection, they may not provide sufficient information for unambiguous structural elucidation of branched-chain fatty acids by mass spectrometry. To determine the exact position of the methyl branches in this compound, derivatives that direct fragmentation in the mass spectrometer are required.

Picolinyl Esters: The formation of picolinyl esters is a powerful technique for locating structural features like branching points along a fatty acid chain. taylorandfrancis.comnih.gov The carboxylic acid is converted into an ester of 3-(hydroxymethyl)-pyridine (also known as 3-picolinol). researchgate.net During electron ionization mass spectrometry (EI-MS), the charge is retained on the pyridine (B92270) ring, which directs a series of fragmentation cleavages along the aliphatic chain. taylorandfrancis.comnih.gov The resulting mass spectrum shows a characteristic pattern of ions that allows for the precise localization of the gem-dimethyl group at the C-2 position of the tetradecanoic acid backbone. nih.gov The synthesis involves activating the carboxylic acid, for example with 1,1'-carbonyldiimidazole (B1668759) (CDI), followed by reaction with 3-(hydroxymethyl)-pyridine. researchgate.net

Derivatization Reagent/MethodDerivative FormedKey Feature for Structural Elucidation
3-(Hydroxymethyl)-pyridine + Activator (e.g., CDI)Picolinyl EsterProvides a characteristic fragmentation pattern in EI-MS that allows for the unambiguous localization of the C-2 dimethyl branches. taylorandfrancis.comnih.gov

Biosynthetic Pathways and Metabolic Fate of 2,2 Dimethyltetradecanoic Acid

Elucidation of Biosynthetic Routes in Microorganisms and Eukaryotic Systems (Non-Human)

The biosynthesis of 2,2-dimethyltetradecanoic acid is not accomplished through the canonical fatty acid synthesis pathways. Instead, evidence points towards its formation as a component of more complex secondary metabolites, particularly in fungi.

The primary route for the synthesis of complex branched-chain fatty acids like this compound is through the action of large, multifunctional enzymes known as polyketide synthases (PKSs). nih.govnih.gov In fungi, these iterative PKSs are responsible for assembling the carbon backbone of a wide variety of natural products.

A key feature of some PKSs is the presence of a C-methyltransferase (CMeT) domain. nih.govebi.ac.uk This domain utilizes S-adenosyl-L-methionine (SAM) as a methyl group donor to introduce methyl branches onto the growing polyketide chain. The formation of a gem-dimethyl group, as seen in this compound, is thought to occur through the iterative action of such a methyltransferase domain on the same carbon atom of the growing fatty acid chain. researchgate.netresearchgate.net While the specific PKS and its associated CMeT domain responsible for the synthesis of this compound have not been definitively characterized, the biosynthesis of the antifungal agent echinocandin B in fungi like Aspergillus species provides a strong model. asm.orgamazonaws.com The fatty acid side chain of some echinocandins is a branched-chain fatty acid, and its synthesis is attributed to a PKS with a methyltransferase domain encoded within the echinocandin biosynthetic gene cluster. nih.govresearchgate.net

The core fatty acid synthesis machinery, in this case integrated into the PKS, facilitates the elongation of the carbon chain. In contrast to the dissociable Type II fatty acid synthases (FAS) in bacteria, fungal PKSs are typically large, single multifunctional proteins (Type I FAS).

Enzyme/DomainFunction in this compound Biosynthesis (Hypothesized)Organism Class Example
Polyketide Synthase (PKS) Catalyzes the iterative condensation of acyl-CoA units to build the fatty acid backbone.Fungi (Aspergillus sp.)
C-Methyltransferase (CMeT) Domain Transfers methyl groups from S-adenosyl-L-methionine (SAM) to the α-carbon of the growing fatty acid chain, with iterative action leading to gem-dimethylation.Fungi, Bacteria
Acyl Carrier Protein (ACP) Domain Tethers the growing fatty acid chain as a thioester during synthesis within the PKS complex.Fungi, Bacteria
Ketosynthase (KS) Domain Catalyzes the condensation reaction, extending the fatty acid chain.Fungi, Bacteria
Ketoreductase (KR), Dehydratase (DH), Enoylreductase (ER) Domains Modify the β-keto group after each condensation, leading to a saturated fatty acid chain.Fungi, Bacteria

The biosynthesis of this compound, as part of a PKS pathway, would commence with a starter unit, likely an acyl-CoA molecule. The subsequent elongation of the chain occurs through the sequential addition of two-carbon units derived from malonyl-CoA. wikipedia.org The PKS machinery controls the number of elongation cycles to achieve the final chain length of 14 carbons (tetradecanoic acid).

The crucial methylation steps are catalyzed by the CMeT domain. It is hypothesized that after the initial condensation reactions, the CMeT domain acts on the α-carbon of an early intermediate, adding one methyl group. A second round of methylation at the same position before further elongation would result in the characteristic 2,2-dimethyl structure. The fully synthesized and methylated fatty acid is then typically cleaved from the PKS by a thioesterase (TE) domain, or in the case of molecules like echinocandins, transferred to a non-ribosomal peptide synthetase (NRPS) for incorporation into a larger lipopeptide structure. nih.govresearchgate.netmdpi.comwikipedia.org

Enzymatic Degradation and Catabolic Pathways of this compound

The metabolic fate of this compound is dictated by its unique structure, which poses a challenge to standard fatty acid degradation pathways.

The presence of two methyl groups on the α-carbon (the C2 position) effectively blocks the initial dehydrogenation step of the mitochondrial β-oxidation pathway. This steric hindrance prevents the formation of a double bond between the α- and β-carbons, which is the requisite first step in this catabolic spiral. byjus.com

Alpha-oxidation, a pathway that removes a single carbon from the carboxyl end of a fatty acid, is often employed for fatty acids with a methyl group at the β-carbon (C3), such as phytanic acid. byjus.comnih.gov This process allows the subsequent rounds of β-oxidation to proceed. However, for this compound, the gem-dimethyl group at the α-carbon also presents a significant obstacle to the enzymes of the α-oxidation pathway.

Consequently, neither β-oxidation nor α-oxidation is a viable primary degradation route for this compound. This has led to the consideration of an alternative pathway, ω-oxidation, as the principal means of its catabolism. tandfonline.comjst.go.jp

The catabolism of this compound is thought to proceed via ω-oxidation, a pathway that occurs primarily in the endoplasmic reticulum of liver and kidney cells. allen.inontosight.ai This pathway involves a series of enzymatic reactions that modify the terminal methyl group (the ω-carbon) of the fatty acid.

The key enzymes involved in ω-oxidation are:

Cytochrome P450 monooxygenases (CYP450s): These enzymes, particularly from the CYP4 family, catalyze the initial hydroxylation of the ω-carbon to form ω-hydroxy-2,2-dimethyltetradecanoic acid. nih.govnih.gov This reaction requires molecular oxygen and NADPH.

Alcohol dehydrogenase: The newly formed hydroxyl group is then oxidized to an aldehyde by an alcohol dehydrogenase. allen.in

Aldehyde dehydrogenase: The aldehyde is further oxidized to a carboxylic acid, resulting in the formation of 2,2-dimethylhexadecanedioic acid, a dicarboxylic acid. allen.in

This resulting dicarboxylic acid can then undergo β-oxidation from the ω-end, as the α-end remains blocked. This allows for the shortening of the carbon chain, typically releasing acetyl-CoA or propionyl-CoA until a medium or short-chain dicarboxylic acid is formed, which can then be excreted. mdpi.com

Enzyme FamilyFunction in this compound CatabolismCellular Location
Cytochrome P450 (CYP4A) Hydroxylation of the terminal (ω) carbon.Endoplasmic Reticulum
Alcohol Dehydrogenase Oxidation of the ω-hydroxy group to an aldehyde.Cytosol/Endoplasmic Reticulum
Aldehyde Dehydrogenase Oxidation of the ω-aldehyde to a carboxylic acid, forming a dicarboxylic acid.Cytosol/Endoplasmic Reticulum

Comparative Metabolism of this compound with Other Branched-Chain Fatty Acids

The metabolism of this compound stands in contrast to that of other naturally occurring branched-chain fatty acids.

Iso- and Anteiso-Branched-Chain Fatty Acids: These fatty acids, with a methyl group on the penultimate (iso) or antepenultimate (anteiso) carbon, are typically degraded via the standard β-oxidation pathway after an initial α-oxidation step if the branching interferes with the β-oxidation enzymes. The precursors for these are often the branched-chain amino acids leucine, valine, and isoleucine. wikipedia.orgnih.gov

Mid-Chain Branched Fatty Acids: Fatty acids with methyl groups further down the carbon chain can often undergo several cycles of β-oxidation until the branch point is reached. At this stage, specific enzymatic steps, sometimes involving α-oxidation, are required to bypass the methyl group.

β-Methylated Fatty Acids (e.g., Phytanic Acid): As mentioned, these are classic substrates for α-oxidation, which removes the carboxyl carbon, thus shifting the methyl group to the new α-position and allowing β-oxidation to commence. nih.gov

The gem-dimethyl substitution at the α-carbon of this compound makes it metabolically distinct. Unlike the other BCFAs, it is largely resistant to both α- and β-oxidation. This necessitates the engagement of the ω-oxidation pathway, which is generally considered a minor route for fatty acid metabolism but becomes critical for the detoxification and elimination of such xenobiotic or structurally complex fatty acids. nih.govontosight.ai Studies comparing various BCFAs have shown that the position of the methyl branch significantly influences the metabolic pathway and rate of degradation. mdpi.comresearchgate.net The unique structure of this compound places it in a category of fatty acids that are catabolized less efficiently, potentially leading to its accumulation if present in significant amounts.

Fatty Acid TypePrimary Degradation Pathway(s)Key Metabolic Challenge
Straight-Chain Fatty Acids β-Oxidation-
Iso- and Anteiso-BCFAs β-Oxidation (potentially preceded by α-oxidation)Steric hindrance near the chain terminus.
β-Methylated BCFAs α-Oxidation followed by β-oxidationBlockage of the initial β-oxidation step.
This compound ω-Oxidation followed by β-oxidation from the ω-endBlockage of both α- and β-oxidation at the carboxyl end.

Metabolic Flux Analysis and Isotopic Tracing Studies of this compound

Metabolic flux analysis (MFA) and isotopic tracing are powerful methodologies used to elucidate the intricate pathways of metabolic networks within a cell or organism. nih.govcreative-proteomics.com While direct and specific studies employing these techniques on this compound are not extensively available in publicly accessible scientific literature, the principles of these methods provide a framework for understanding its potential metabolic journey. This section outlines the theoretical application of MFA and isotopic tracing to this compound and discusses the anticipated metabolic behavior based on research into structurally analogous dimethyl-branched fatty acids.

Isotopic tracing involves the use of molecules labeled with stable isotopes (like ¹³C or ²H) to track their transformation through metabolic pathways. nih.govmaastrichtuniversity.nl By introducing a labeled version of this compound into a biological system, researchers could trace the labeled carbon atoms as they are incorporated into downstream metabolites. This technique allows for the unambiguous identification of metabolic routes and the quantification of pathway activity. escholarship.org

Metabolic Flux Analysis (MFA) is a computational method that synthesizes isotopic tracing data with a stoichiometric model of cellular metabolism to calculate the rates (fluxes) of all reactions in the network. nih.govnih.gov This provides a quantitative snapshot of cellular physiology, revealing how nutrients are converted into biomass, energy, and other metabolic products. d-nb.info

Hypothetical Isotopic Tracing of this compound

In a hypothetical study, cells could be incubated with [U-¹³C]-2,2-dimethyltetradecanoic acid, where all carbon atoms are the ¹³C isotope. After a set period, cellular metabolites would be extracted and analyzed using mass spectrometry to detect the incorporation of ¹³C. frontiersin.org

The expected findings, based on studies of similar gem-dimethyl-branched fatty acids, would be a significant inhibition of conventional β-oxidation. nih.govscispace.com The gem-dimethyl group at the C-2 position sterically hinders the enzymatic machinery responsible for fatty acid degradation. Consequently, one would anticipate a low rate of conversion into smaller fatty acyl-CoAs and acetyl-CoA.

The primary fate of the labeled compound would likely be accumulation within the cell, primarily in the free fatty acid pool or incorporation into complex lipids like triglycerides, though the latter may also be inhibited. nih.govscispace.com Research on other dimethylated fatty acids shows they tend to associate with mitochondrial and microsomal fractions. scispace.com

An illustrative data table from such a hypothetical isotopic tracing experiment is presented below.

Metabolite PoolIsotopic Enrichment (%) from [U-¹³C]-2,2-Dimethyltetradecanoic Acid (Hypothetical)Subcellular Location (Anticipated)
Free Fatty Acid Pool
This compound>95%Cytosol, Mitochondria
β-Oxidation Intermediates
Acetyl-CoA<1%Mitochondria
Complex Lipids
TriglyceridesLow (<5%)Lipid Droplets, Microsomes
Phospholipids (B1166683)Low (<5%)Membranes

This table is illustrative and represents hypothetical data based on the known metabolism of analogous compounds.

Metabolic Flux Analysis Insights

A ¹³C-Metabolic Flux Analysis (¹³C-MFA) would provide a more comprehensive view. By feeding cells a labeled primary carbon source like [U-¹³C]-glucose alongside unlabeled this compound, MFA could quantify the impact of the branched-chain fatty acid on global cellular metabolism.

The table below presents a simplified, hypothetical output from an MFA study, comparing metabolic fluxes in control cells versus cells treated with this compound.

Metabolic PathwayFlux (Relative Units - Hypothetical) - ControlFlux (Relative Units - Hypothetical) - Treated with this compound
Glycolysis10098
Pentose Phosphate Pathway1516
TCA Cycle8075
Fatty Acid Synthesis2018
Fatty Acid β-Oxidation (from endogenous sources)5040
This compound Oxidation N/A <1

This table is illustrative, presenting hypothetical data to demonstrate the potential impact of the compound on central carbon metabolism as determined by MFA.

Biological Roles and Molecular Interactions of 2,2 Dimethyltetradecanoic Acid in Research Models

Integration into Complex Lipids and Membrane Structures

There is currently a lack of published research investigating the incorporation of 2,2-dimethyltetradecanoic acid into complex lipids such as phospholipids (B1166683) and glycolipids. Consequently, its effects on the biophysical properties of cell membranes are unknown.

Influence on Lipid Raft Dynamics

The influence of this compound on the formation, stability, or function of lipid rafts remains uninvestigated. Lipid rafts are specialized membrane microdomains enriched in certain lipids and proteins, and while the structure of fatty acids is crucial to their dynamics, the role of this compound in this context has not been a subject of research.

Modulation of Enzyme Activity and Protein Interactions by this compound

The potential for this compound to modulate the activity of enzymes and interact with proteins is an area with minimal available data.

Investigations into Ligand-Receptor Binding and Allosteric Modulation (Non-Clinical)

No non-clinical studies detailing the binding of this compound to specific cellular receptors or its capacity for allosteric modulation of protein function were found in the available scientific literature.

Studies on Post-Translational Modifications (e.g., Protein Acylation)

Protein acylation, such as myristoylation which involves the attachment of a C14 fatty acid, is a critical post-translational modification. However, the presence of two methyl groups at the C-2 position of this compound would likely prevent its recognition and use by the enzymes responsible for such modifications, like N-myristoyltransferase. There are no studies that have specifically tested this hypothesis or explored other potential roles in protein modification.

Role as a Signaling Molecule or Precursor to Signaling Molecules in Non-Human Systems

The scientific literature does not currently contain research on the role of this compound as a signaling molecule or as a precursor to signaling molecules in any non-human biological systems. While other branched-chain fatty acids have been shown to have signaling properties, these findings cannot be extrapolated to this compound without direct experimental evidence.

Occurrence and Distribution of this compound in Diverse Biological Matrices (Non-Clinical)

Scientific literature to date has not documented the natural occurrence or distribution of this compound in non-clinical biological matrices. Extensive database searches and reviews of lipidomic studies have yielded no evidence of this specific fatty acid being isolated or identified from microbial, plant, or animal sources. The following subsections detail the lack of findings in these specific research areas.

Investigations into the lipid composition of a wide array of microorganisms, including bacteria and fungi, have identified numerous fatty acids, some with branched-chain structures. However, this compound has not been reported as a component of the microbial lipidome in published research. While related compounds such as tetradecanoic acid (myristic acid) are known to be present in various bacteria and fungi, the specific 2,2-dimethyl isomer remains unobserved as a natural product in these organisms.

Table 1: Documented Fatty Acids in Microbial Lipidomics Research (Excluding this compound)

Fatty Acid ClassExamplesPresence of this compound
Saturated Fatty AcidsTetradecanoic acid (Myristic acid), Palmitic acidNot Detected
Branched-Chain Fatty AcidsIso- and anteiso-fatty acidsNot Detected
Hydroxylated Fatty Acids3-hydroxy fatty acidsNot Detected

This table is representative of general findings in microbial lipidomics and is not exhaustive. The key finding is the absence of this compound in the available literature.

The study of plant lipids has revealed a complex and diverse array of fatty acids that play crucial roles in membrane structure, energy storage, and signaling. Plant lipid profiles commonly include saturated and unsaturated fatty acids of varying chain lengths. Despite extensive analysis of plant tissues using advanced analytical techniques, this compound has not been identified as a naturally occurring constituent of the plant lipidome.

Table 2: Common Fatty Acids Identified in Plant Lipid Composition Studies (Excluding this compound)

Plant ComponentCommon Fatty Acids FoundPresence of this compound
Seed OilsOleic acid, Linoleic acid, Palmitic acidNot Detected
Leaf LipidsLinolenic acid, Palmitic acid, Linoleic acidNot Detected
Root LipidsPalmitic acid, Linoleic acid, Oleic acidNot Detected

This table provides a general overview of fatty acids found in plants. The central point is the consistent absence of this compound in research findings.

In non-human animal models, lipidomic studies have been instrumental in understanding metabolic pathways and the composition of various tissues. These investigations have characterized a wide range of fatty acids, from common saturated and unsaturated fats to more unusual structures. However, there are no published reports of this compound being detected as a natural metabolite in any animal tissue or fluid. Its presence has not been noted in studies of plasma, adipose tissue, organ tissues, or other biological samples from animal models.

Table 3: Fatty Acid Analysis in Animal Model Tissues (Excluding this compound)

Animal Model TissueCommonly Profiled Fatty AcidsPresence of this compound
LiverPalmitic acid, Stearic acid, Oleic acid, Linoleic acidNot Detected
Adipose TissueOleic acid, Palmitic acid, Linoleic acidNot Detected
BrainDocosahexaenoic acid (DHA), Arachidonic acid, Palmitic acidNot Detected

This table illustrates the types of fatty acids typically identified in animal tissues and highlights that this compound is not among them based on current scientific literature.

Advanced Analytical Methodologies for Research on 2,2 Dimethyltetradecanoic Acid

Chromatographic Techniques for Separation and Quantification in Complex Biological Matrices

Gas Chromatography-Mass Spectrometry (GC-MS) with Advanced Derivatization

Gas chromatography-mass spectrometry (GC-MS) is a gold-standard technique for the analysis of fatty acids due to its high chromatographic resolution and robust, reproducible nature. rsc.org However, free fatty acids like 2,2-dimethyltetradecanoic acid are not suitable for direct GC-MS analysis. Their low volatility and polar carboxylic acid group cause poor peak shape and potential interactions with the GC column stationary phase. restek.com To overcome these limitations, derivatization is a mandatory sample preparation step that converts the fatty acid into a more volatile and less polar derivative. nih.govmdpi.com

Common derivatization strategies involve either esterification or silylation. restek.commdpi.com

Esterification : This is the most common approach, typically forming fatty acid methyl esters (FAMEs). Reagents like boron trifluoride in methanol (B129727) (BF3-methanol) or trimethyl sulfonium (B1226848) hydroxide (B78521) (TMSH) are used to catalyze the reaction under mild heating. restek.comnih.govmdpi.com The resulting FAMEs are significantly more volatile and provide excellent chromatographic separation. sigmaaldrich.com

Silylation : This method generates trimethylsilyl (B98337) (TMS) esters using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). restek.commdpi.com Silylation is also effective at derivatizing other functional groups like hydroxyls, making it a versatile choice if other classes of metabolites are being analyzed simultaneously. restek.com

The selection of the derivatization agent is critical and depends on the sample matrix and the potential for artifact formation. For instance, some reagents require anhydrous conditions, as the presence of water can hinder the reaction. sigmaaldrich.com

Table 1: Comparison of Common Derivatization Reagents for GC-MS Analysis of Fatty Acids

Derivatization ReagentDerivative FormedTypical Reaction ConditionsAdvantagesDisadvantages
Boron Trifluoride-Methanol (BF3-Methanol) Fatty Acid Methyl Ester (FAME)Heat at 60-100°C for 5-60 minutes. restek.comsigmaaldrich.comSelective for carboxylic acids, clean mass spectra. restek.comMoisture sensitive, requires extraction step. restek.comsigmaaldrich.com
Trimethyl Sulfonium Hydroxide (TMSH) Fatty Acid Methyl Ester (FAME)On-column or offline methylation, often automated. nih.govFast, simple, and suitable for high-throughput automation. nih.govCan be less efficient for certain fatty acids.
BSTFA / MSTFA (+TMCS) Trimethylsilyl (TMS) EsterHeat at 60-100°C for 30-60 minutes. restek.commdpi.comHighly effective, derivatizes other functional groups. restek.comLess selective, can lead to more complex chromatograms. restek.com

Following derivatization, the sample is injected into the GC-MS system. The GC column, typically a fused silica (B1680970) capillary column, separates the FAMEs based on their boiling points and polarity. japsonline.com The separated compounds then enter the mass spectrometer, where they are ionized (usually by electron ionization), and the resulting mass-to-charge ratios are detected, allowing for both quantification and identification based on characteristic fragmentation patterns. japsonline.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Lipidomic Profiling

Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful and complementary technique to GC-MS for lipidomics. nih.govnih.gov It is particularly advantageous for analyzing a broad range of lipid classes simultaneously and for compounds that are thermally unstable or non-volatile, even after derivatization. nih.gov For the analysis of this compound, reversed-phase liquid chromatography (RPLC) coupled with MS is a common approach. nih.gov

In a typical lipidomic workflow, lipids are extracted from a biological matrix using a solvent system (e.g., Folch or Bligh-Dyer methods). The extract is then injected into the LC system. An RPLC column, such as a C18, separates lipids based on their hydrophobicity. nih.gov This allows for the separation of BCFAs from straight-chain fatty acids and other lipid classes.

The eluent from the LC column is directed into the mass spectrometer, commonly equipped with an electrospray ionization (ESI) source. ESI is a soft ionization technique that typically produces intact molecular ions (e.g., [M-H]⁻ in negative ion mode for fatty acids), which is ideal for accurate mass measurement and quantification. nih.gov LC-MS/MS methods are frequently used in targeted lipidomics to achieve high sensitivity and specificity for quantifying specific BCFAs like this compound. creative-proteomics.comnih.gov

Chiral Chromatography for Enantiomeric Purity Assessment

While this compound itself is an achiral molecule (due to having two identical methyl groups on the second carbon), the methodology for assessing enantiomeric purity is critical for many other related branched-chain fatty acids that do possess chiral centers (e.g., 3-methyltetradecanoic acid). Chiral chromatography is the definitive technique for separating enantiomers. nih.govresearchgate.net This can be achieved through two primary strategies:

Indirect Separation : This approach involves derivatizing the racemic fatty acid with a chiral derivatizing agent to form a pair of diastereomers. nih.gov These diastereomers have different physicochemical properties and can be separated on a standard, non-chiral column (like a C18 column). bio-rad.com

Direct Separation : This method uses a chiral stationary phase (CSP) in the chromatographic column. The enantiomers interact differently with the CSP, leading to different retention times and thus, separation. researchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the chiral separation of acidic compounds. chemrxiv.org

Capillary electrophoresis (CE) is another powerful technique for chiral separations, often utilizing chiral selectors like cyclodextrins added to the background electrolyte. nih.govbio-rad.com The choice of method depends on the specific structure of the chiral fatty acid and the required analytical sensitivity.

High-Resolution Mass Spectrometry for Structural Characterization and Metabolite Identification

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements (typically with an error of less than 5 parts per million), enabling the determination of the elemental formula of a detected ion. nih.govjeol.com This capability is indispensable for identifying unknown metabolites of this compound and for confirming its identity in complex samples where multiple compounds may have the same nominal mass.

When analyzing a biological sample, HRMS can distinguish this compound from other isobaric compounds, providing a higher degree of confidence in its identification. This is particularly crucial in untargeted metabolomics studies where the goal is to identify novel biomarkers or metabolic pathways. nih.govnih.gov

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS or MS²) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented to produce a spectrum of smaller fragment ions. wikipedia.org This fragmentation pattern provides a structural fingerprint of the molecule. youtube.com

For the structural characterization of this compound, a precursor ion corresponding to the derivatized molecule (e.g., the FAME or TMS ester) is selected in the first mass analyzer. This ion is then subjected to fragmentation, typically through collision-induced dissociation (CID), in a collision cell. wikipedia.org The resulting product ions are analyzed in a second mass analyzer.

The fragmentation pattern of a branched-chain fatty acid ester can reveal the location of the branch points. While straight-chain fatty acid esters produce a characteristic series of ions separated by 14 Da (-CH₂- group), the presence of a branch point disrupts this pattern. rsc.org Specifically for a 2,2-dimethyl substituted acid, characteristic fragmentations would involve cleavage adjacent to the quaternary carbon, leading to the loss of specific alkyl groups and the formation of stable carbocations, which helps to confirm the substitution pattern. docbrown.info Advanced fragmentation techniques, such as radical-directed dissociation (RDD), have been developed to provide even more detailed intrachain cleavage information for locating methyl branches with high confidence. rsc.org

Table 2: Illustrative MS/MS Fragmentation Data for a Branched-Chain Fatty Acid

Precursor Ion (m/z)Fragmentation MethodKey Fragment Ions (m/z)Structural Inference
[M+H]⁺ Collision-Induced Dissociation (CID)Loss of H₂O, Loss of specific alkyl chainsProvides information on the carbon backbone and branch location. docbrown.info
[M-H]⁻ Collision-Induced Dissociation (CID)Characteristic carboxylate fragmentsConfirms the presence of the carboxylic acid group.
[M+Li]⁺ of derivatized FA Radical-Directed Dissociation (RDD)Series of intrachain cleavage ionsAllows precise localization of methyl branch points along the acyl chain. rsc.org

Ion Mobility-Mass Spectrometry (IM-MS) for Conformational Studies

Ion mobility-mass spectrometry (IM-MS) is a cutting-edge technique that adds another dimension of separation to mass spectrometry. nih.gov It separates ions not only by their mass-to-charge ratio but also by their size, shape, and charge in the gas phase. This property is quantified as the collision cross-section (CCS). nih.gov

IM-MS is exceptionally useful for separating isomers—including constitutional isomers, stereoisomers, and conformers—that may be indistinguishable by mass spectrometry alone. nih.gov For BCFAs, this technique can differentiate between isomers with the same chemical formula but different branching patterns (e.g., 2,2-dimethyl vs. 3,5-dimethyl).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules, including complex lipids like this compound. researchgate.net It provides detailed information about the carbon-hydrogen framework, enabling researchers to confirm the identity and structure of the molecule with high fidelity. capes.gov.br

Multi-Dimensional NMR Techniques (e.g., 2D HSQC, HMBC)

While one-dimensional (1D) NMR provides initial data, complex structures benefit from two-dimensional (2D) NMR experiments which reveal connectivity between atoms. youtube.com For this compound, Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly powerful.

The HSQC experiment correlates proton (¹H) signals directly with the carbon (¹³C) atoms they are attached to, mapping one-bond C-H connections. columbia.edu In the case of this compound, this technique would show correlations for the methyl protons with their respective carbon atom, and each methylene (B1212753) (CH₂) group's protons along the fatty acid chain with its corresponding carbon. Crucially, the quaternary carbon at the C2 position and the carboxylic acid carbon (C1) would be absent from an HSQC spectrum as they have no directly attached protons.

The HMBC experiment is used to identify longer-range couplings, typically over two to three bonds (²JHC and ³JHC). columbia.edu This is vital for piecing together the molecular structure. For this compound, HMBC is essential for confirming the placement of the gem-dimethyl groups. The protons of the two methyl groups at C2 would show a correlation to the C2 quaternary carbon and the C1 carboxylic acid carbon. This confirms their position at the alpha-carbon. Further HMBC correlations would link the protons on C3 to the C2 quaternary carbon, establishing the connection between the branched head and the rest of the aliphatic tail. acs.orgnih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound (Note: Predicted values are based on established principles of NMR spectroscopy for fatty acids and branched alkanes. Actual values may vary based on solvent and experimental conditions.)

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HMBC Correlations (from ¹H to ¹³C)
1 (-COOH)~12.0 (broad s, 1H)~184C2, C3
2 (-C(CH₃)₂-)-~42-
2a (-CH₃)~1.15 (s, 6H)~25C1, C2, C3
3 (-CH₂-)~1.55 (t, 2H)~38C1, C2, C4, C2a
4-12 (-CH₂-)~1.25-1.35 (m)~29-32-
13 (-CH₂-)~1.25 (m, 2H)~22.7C12, C14
14 (-CH₃)~0.88 (t, 3H)~14.1C12, C13

Quantitative NMR (qNMR) for Purity and Concentration Determination

Quantitative NMR (qNMR) is a powerful method for determining the concentration or purity of a substance without the need for identical reference standards for the analyte itself. sciepub.comsci-hub.se The principle of qNMR lies in the direct proportionality between the integrated area of an NMR signal and the number of nuclei contributing to that signal. researchgate.net

To perform qNMR on a sample of this compound, a certified internal standard of known concentration and purity is added to the sample. The internal standard must have at least one signal that does not overlap with any signals from the analyte. By comparing the integral of a specific, well-resolved signal from this compound (e.g., the six protons of the gem-dimethyl groups at ~1.15 ppm) with the integral of a known signal from the internal standard, the precise concentration or purity of the fatty acid can be calculated. This technique is highly accurate and reproducible, making it valuable for quality control and in studies requiring precise measurements of fatty acid quantities. researchgate.net

Computational and Cheminformatics Approaches in this compound Research

Computational methods provide insights into the molecular behavior and potential biological roles of this compound that are difficult to obtain through experimental means alone. These in silico approaches can predict interactions, metabolic processing, and potential functions. nih.gov

Molecular Dynamics Simulations of Lipid-Protein Interactions

Molecular dynamics (MD) simulations are a computational technique used to model the physical movements of atoms and molecules over time. acs.org In the context of this compound, MD simulations can be used to study how this branched-chain fatty acid interacts with proteins, particularly membrane-embedded proteins, or how it incorporates into a lipid bilayer. nih.gov

Researchers can build a computational model of a lipid membrane, incorporating this compound, and a protein of interest. The simulation then calculates the trajectories of atoms based on a force field, revealing how the fatty acid's unique branched structure influences membrane properties like fluidity and thickness, and how it interacts with specific amino acid residues in a protein's lipid-binding pockets. nih.govacs.org These simulations can identify putative binding sites and calculate interaction energies, offering hypotheses about how the fatty acid might modulate protein function. nih.gov

Table 2: Representative Data from a Hypothetical Molecular Dynamics Simulation Study

ParameterDescriptionPotential Finding for this compound
Lipid Order Parameter (Scd) Measures the orientational order of the fatty acid acyl chains within the membrane.The bulky gem-dimethyl group may locally disrupt lipid packing, leading to a lower order parameter compared to its linear counterpart, palmitic acid.
Binding Free Energy (ΔGbind) The energy change when the fatty acid binds to a specific site on a protein.Calculation of ΔGbind could reveal preferential binding to certain protein cavities that can accommodate the branched structure.
Radial Distribution Function (g(r)) Describes the probability of finding a lipid molecule at a certain distance from a protein.An increased g(r) around a protein would suggest an enrichment of this compound in the protein's annular lipid shell. nih.gov

In Silico Prediction of Metabolic Pathways and Enzyme Targets

Cheminformatics and bioinformatics tools can be used to predict how this compound might be metabolized by an organism. By using genome-scale metabolic models, it is possible to identify enzymes and pathways capable of processing fatty acids with unusual structures. nih.gov

The process involves querying databases of known metabolic reactions and enzymes to find those that could act on a substrate with a quaternary alpha-carbon. Standard beta-oxidation is likely blocked due to the dimethyl substitution at the C2 position. Therefore, in silico models would search for alternative pathways, such as omega-oxidation followed by chain shortening from the distal end, or other enzymatic modifications. These predictions can identify specific gene and enzyme targets (e.g., specific acyl-CoA synthetases or cytochrome P450 enzymes) that could be responsible for the activation and breakdown of this fatty acid. nih.gov Such predictions provide a roadmap for subsequent experimental validation using targeted gene knockouts or enzymatic assays.

Future Directions and Emerging Research Avenues for 2,2 Dimethyltetradecanoic Acid

Exploration of Novel Biocatalysts for Specific Modifications of Branched-Chain Fatty Acids

The enzymatic synthesis and modification of fatty acids offer a green and highly selective alternative to traditional chemical methods. rsc.org The development of biocatalysts capable of acting on sterically hindered substrates like 2,2-dimethyltetradecanoic acid is a significant research frontier. Future work could focus on discovering and engineering enzymes with novel specificities.

Researchers could explore enzymes from extremophiles or unculturable microorganisms, which may possess unique catalytic capabilities. Protein engineering techniques, such as directed evolution and rational design, could then be applied to enhance the activity, selectivity, and stability of identified enzymes. cdnsciencepub.com For instance, lipases, which are widely used in lipid modification, could be engineered to accommodate the bulky gem-dimethyl group at the alpha-position. cdnsciencepub.comresearchgate.net A key challenge is overcoming the steric hindrance presented by the 2,2-dimethyl substitution, which may require significant modification of the enzyme's active site.

Table 1: Potential Biocatalysts for this compound Modification

Enzyme Class Potential Reaction Source Organism (Hypothetical) Research Objective
Lipase (B570770) Esterification/Transesterification Bacillus thermocatenulatus Engineer for improved substrate binding
Cytochrome P450 Hydroxylation at ω- or other positions Rhodococcus sp. Create novel functionalized derivatives
Desaturase Introduction of double bonds Oleaginous Yeast Alter physical properties of the fatty acid

Integrated Omics Approaches for Comprehensive Profiling of this compound Metabolism

To understand the biological significance of this compound, it is crucial to investigate its metabolic fate within a biological system. Integrated omics approaches, combining genomics, transcriptomics, proteomics, and metabolomics, provide a powerful toolkit for this purpose. nih.gov By exposing model organisms to this compound and analyzing the global molecular changes, researchers can identify the genes, proteins, and metabolic pathways involved in its uptake, modification, and degradation.

Metabolomic profiling, using techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), can identify and quantify this compound and its downstream metabolites. caymanchem.comrsc.org Transcriptomics (RNA-seq) and proteomics can then reveal which enzymes and transporters are upregulated or downregulated in response to the compound, providing clues to its metabolic pathway. This multi-omics approach can help to build a comprehensive picture of how cells process this unusual fatty acid. nih.gov

Table 2: Hypothetical Metabolites from this compound Metabolism

Metabolite Analytical Platform Potential Pathway Biological Implication
2,2-Dimethyl-1-tetradecanol GC-MS Fatty Acid Reduction Precursor for wax ester synthesis
ω-Hydroxy-2,2-dimethyltetradecanoic acid LC-MS Omega-oxidation Initial step in degradation pathway
2,2-Dimethyldodecanedioic acid LC-MS Omega-oxidation followed by beta-oxidation Degradation product

Development of Advanced Probes and Tracers for In Vitro and Ex Vivo Research

To visualize and track the subcellular localization and dynamics of this compound, advanced molecular probes and tracers are needed. Fluorescently labeling the fatty acid allows for its direct observation using microscopy techniques. Fluorophores such as nitrobenzoxadiazole (NBD) or BODIPY can be attached to the fatty acid, although the synthesis of such probes for a sterically hindered molecule like this compound presents its own challenges.

Isotopically labeled versions of this compound, for example with deuterium (B1214612) (²H) or carbon-13 (¹³C), are also invaluable tools. These stable isotope tracers can be used in metabolic studies to follow the transformation of the fatty acid into various downstream products without perturbing the system in the way a bulky fluorescent tag might. escholarship.org These tracers are particularly useful in quantitative mass spectrometry-based metabolomics to accurately trace metabolic fluxes.

Table 3: Potential Probes and Tracers for Studying this compound

Probe/Tracer Type Label Application Detection Method
Fluorescent Probe BODIPY Live-cell imaging of uptake and localization Fluorescence Microscopy
Fluorescent Probe NBD Probing lipid-protein interactions Fluorescence Spectroscopy
Stable Isotope Tracer ¹³C₁₆ Metabolic flux analysis Mass Spectrometry

Interdisciplinary Research at the Interface of Synthetic Biology and Lipid Biochemistry for this compound

Synthetic biology offers the potential to engineer microorganisms for the de novo production of this compound. This would involve the design and construction of novel metabolic pathways in a host organism like Escherichia coli or Saccharomyces cerevisiae. nih.govnih.gov Such an approach requires a deep understanding of lipid biochemistry, including the enzymes involved in fatty acid synthesis and modification.

Research in this area could focus on identifying and characterizing methyltransferases capable of adding two methyl groups to the alpha-carbon of a fatty acid precursor. nih.gov The genes for these enzymes could then be introduced into a host organism that is already an efficient producer of fatty acids. nih.gov Challenges include ensuring the efficient expression and activity of the engineered enzymes and balancing the metabolic load on the host organism.

Investigation of the Role of this compound in Specific Model Organism Physiology (Non-Human)

The nematode Caenorhabditis elegans is another powerful model organism for studying the effects of dietary lipids. nih.gov Feeding C. elegans a diet supplemented with this compound could uncover its effects on development, lifespan, and fat storage. Such studies could reveal whether this fatty acid has beneficial, neutral, or detrimental effects on a whole organism. It has been noted that some fatty acids can have anti-virulence properties, which could be an interesting avenue of investigation.

Table 4: Chemical Compounds Mentioned

Compound Name
This compound
2,4-Dimethyltetradecanoic acid
2,2-Dimethyl-1-tetradecanol
ω-Hydroxy-2,2-dimethyltetradecanoic acid
2,2-Dimethyldodecanedioic acid
2,2-Dimethyltetradecanoyl-CoA
Nitrobenzoxadiazole (NBD)
BODIPY
Deuterium
Carbon-13
Acetyl-CoA

Q & A

Basic Research: What analytical techniques are recommended for structural confirmation and purity assessment of 2,2-dimethyltetradecanoic acid?

Methodology:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Use Kovats retention indices to compare retention times with known branched-chain fatty acids. Characteristic mass spectral features include base peaks at m/z 87 (indicative of α-cleavage near methyl branches) and ions at m/z 129 (C3/C5 branching) .
  • Nuclear Magnetic Resonance (NMR): Employ 1^1H and 13^13C NMR to confirm branching patterns. Methyl groups at C2 and C2′ will show distinct splitting in DEPT-135 spectra.
  • High-Performance Liquid Chromatography (HPLC): Pair with evaporative light scattering detection (ELSD) to assess purity, using C18 reverse-phase columns and isocratic elution with acetonitrile/water (85:15) .

Basic Research: How can researchers synthesize this compound with high regioselectivity?

Methodology:

  • Branched Alkylation: Start with tetradecanoic acid and perform Friedel-Crafts alkylation using methyl iodide and a Lewis acid catalyst (e.g., AlCl3_3) at low temperatures (-20°C) to minimize over-alkylation.
  • Esterification-Protection: Protect the carboxylic acid group as a methyl ester before alkylation to avoid side reactions. Deprotect using LiAlH4_4 followed by acidic hydrolysis .
  • Purification: Use silica gel column chromatography with hexane/ethyl acetate (95:5) to isolate the product. Confirm purity via melting point analysis (lit. range: 35–40°C) .

Advanced Research: How can the antiviral activity of this compound be evaluated against SARS-CoV-2 targets?

Methodology:

  • Spike Protein/ACE-2 Interaction Assay: Use surface plasmon resonance (SPR) to measure binding inhibition. Immobilize ACE-2 on a CM5 chip and test compound interference with spike-RBD binding at concentrations ≤100 µM .
  • Main Protease (Mpro) Inhibition: Perform fluorogenic assays with a FRET substrate (e.g., Dabcyl-KTSAVLQSGFRKME-Edans). Calculate IC50_{50} values using dose-response curves (0.1–50 µM) .
  • Metabolomic Profiling: Combine LC-MS-based untargeted metabolomics of treated cells to identify downstream metabolic disruptions linked to viral replication .

Advanced Research: What strategies are effective for studying the structure-activity relationship (SAR) of this compound derivatives?

Methodology:

  • Derivatization: Synthesize esters (e.g., methyl, benzyl) or amides to probe the role of the carboxylic acid group. Use Mitsunobu reactions for hydroxylated analogs .
  • In Silico Docking: Perform molecular docking (AutoDock Vina) to predict interactions with viral targets (e.g., Mpro active site). Prioritize derivatives with lower binding energies (<-7 kcal/mol) .
  • Bioassay Correlation: Test derivatives in biochemical assays (see FAQ 3) and correlate activity with structural features (e.g., chain length, branching position) .

Advanced Research: How does this compound influence microbial membrane integrity in mycobacterial species?

Methodology:

  • Lipid Extraction: Isolate lipids from Mycobacterium cultures (e.g., M. kansasii) using Folch extraction (CHCl3_3/MeOH, 2:1). Separate fatty acid methyl esters (FAMEs) via thin-layer chromatography (TLC) .
  • GC-MS Profiling: Compare fatty acid profiles of wild-type vs. mutant strains lacking methyltransferase enzymes. Look for this compound in lipid fractions (retention index ~1800–1900) .
  • Membrane Fluidity Assays: Use fluorescence anisotropy with diphenylhexatriene (DPH) to measure changes in membrane rigidity upon incorporation of branched fatty acids .

Basic Research: What methods are suitable for determining the solubility of this compound in supercritical CO2_22​?

Methodology:

  • Static Equilibrium Cell: Measure solubility at varying pressures (10–30 MPa) and temperatures (40–60°C). Use UV-Vis spectroscopy to quantify dissolved acid via calibration curves .
  • Entrainer Screening: Test co-solvents (e.g., ethanol, acetone) at 5–10% (w/w) to enhance solubility. Model data using the Chrastil equation to predict phase behavior .
  • Validation: Compare results with published data for analogous acids (e.g., 2-methyltetradecanoic acid) to identify trends in branching effects .

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2,2-Dimethyltetradecanoic acid

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